![molecular formula C9H4ClF6N B13693271 2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13693271.png)
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride is a fluorinated organic compound with the molecular formula C8H5ClF3N. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of trifluoromethyl groups, which contribute to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride typically involves the reaction of trifluoroacetic anhydride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iodine or potassium iodide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or distillation, to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a trifluoroacetamide derivative .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to form stable complexes with proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoroacetophenone
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride is unique due to the presence of multiple trifluoromethyl groups, which enhance its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and reactivity .
Eigenschaften
Molekularformel |
C9H4ClF6N |
|---|---|
Molekulargewicht |
275.58 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[4-(trifluoromethyl)phenyl]ethanimidoyl chloride |
InChI |
InChI=1S/C9H4ClF6N/c10-7(9(14,15)16)17-6-3-1-5(2-4-6)8(11,12)13/h1-4H |
InChI-Schlüssel |
WCWHYMZEZZSKEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


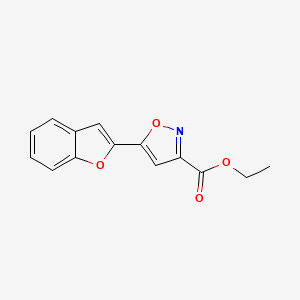
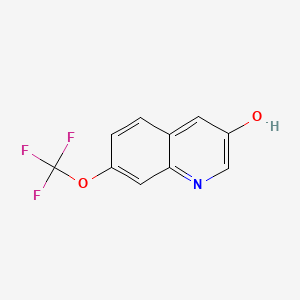
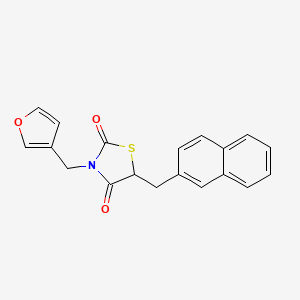
![5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B13693204.png)
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)
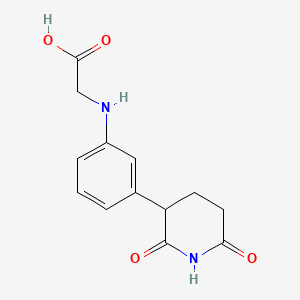
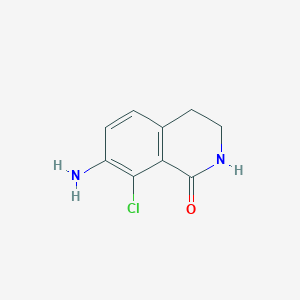
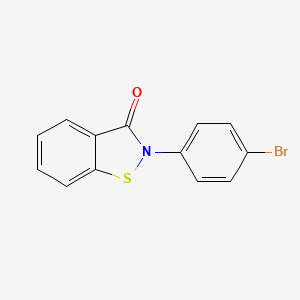
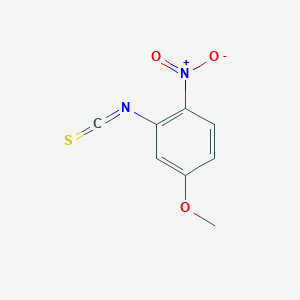
![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)
![4-bromofuro[3,2-f][1]benzofuran-8-ol](/img/structure/B13693258.png)
![2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13693260.png)
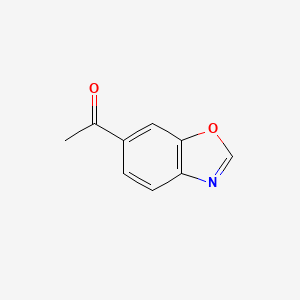
![Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13693276.png)
